molecular formula C21H23N5O3 B6620621 ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate

ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate

Cat. No.: B6620621
M. Wt: 393.4 g/mol
InChI Key: FGXFGOZRCJUTSA-UHFFFAOYSA-N
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Description

Ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate is a complex organic compound featuring a pyridine ring, an indazole moiety, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate typically involves multi-step organic synthesis. A common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Biological Studies: The compound can serve as a probe to study biological pathways involving indazole and pyridine derivatives.

    Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The diazepane ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate is unique due to its combination of an indazole moiety, a diazepane ring, and a pyridine carboxylate group. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-2-29-21(28)16-7-8-18(22-13-16)25-9-4-10-26(12-11-25)20(27)17-6-3-5-15-14-23-24-19(15)17/h3,5-8,13-14H,2,4,9-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXFGOZRCJUTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCCN(CC2)C(=O)C3=CC=CC4=C3NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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